4-[2-(3,5-Dimethylphenyl)ethyl]piperidine
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Overview
Description
4-[2-(3,5-Dimethylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethylphenyl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis process is crucial for meeting industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethylphenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
4-[2-(3,5-Dimethylphenyl)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethylphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine
- 4-[2-(2,5-Dimethylphenyl)ethyl]piperidine
- 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine
Uniqueness
4-[2-(3,5-Dimethylphenyl)ethyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-[2-(3,5-dimethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12-9-13(2)11-15(10-12)4-3-14-5-7-16-8-6-14/h9-11,14,16H,3-8H2,1-2H3 |
InChI Key |
SSCWNLINZKWOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC2CCNCC2)C |
Origin of Product |
United States |
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